molecular formula C20H16F3NO3S B3129452 3-[(4-methoxybenzyl)oxy]-N-[4-(trifluoromethyl)phenyl]-2-thiophenecarboxamide CAS No. 339098-36-1

3-[(4-methoxybenzyl)oxy]-N-[4-(trifluoromethyl)phenyl]-2-thiophenecarboxamide

Cat. No. B3129452
CAS RN: 339098-36-1
M. Wt: 407.4 g/mol
InChI Key: XKNVDTHKIGDHBO-UHFFFAOYSA-N
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Description

The compound “3-[(4-methoxybenzyl)oxy]-N-[4-(trifluoromethyl)phenyl]-2-thiophenecarboxamide” is a chemical compound with a molecular formula of C20H16F3NO3S . It’s a complex organic molecule that contains several functional groups, including a methoxy group, a benzyl group, a trifluoromethyl group, and a thiophene ring .


Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups attached to a central thiophene ring. The methoxybenzyl group and the trifluoromethylphenyl group are both attached to the thiophene ring via an oxygen atom and a nitrogen atom, respectively .


Chemical Reactions Analysis

The compound’s chemical reactivity would be influenced by the presence of its various functional groups. For instance, the trifluoromethyl group is known to be electron-withdrawing, which could make the compound more susceptible to nucleophilic attack . Additionally, the presence of the thiophene ring could potentially allow for electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, potentially affecting its solubility in various solvents .

Future Directions

Future research could explore the synthesis, reactivity, and potential applications of this compound. For instance, researchers could investigate new methods for synthesizing this compound or explore its potential uses in various chemical reactions .

properties

IUPAC Name

3-[(4-methoxyphenyl)methoxy]-N-[4-(trifluoromethyl)phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3NO3S/c1-26-16-8-2-13(3-9-16)12-27-17-10-11-28-18(17)19(25)24-15-6-4-14(5-7-15)20(21,22)23/h2-11H,12H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKNVDTHKIGDHBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COC2=C(SC=C2)C(=O)NC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-methoxybenzyl)oxy]-N-[4-(trifluoromethyl)phenyl]-2-thiophenecarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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